1-acetyl-N-(3-chlorophenyl)-3-piperidinecarboxamide
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Overview
Description
1-acetyl-N-(3-chlorophenyl)-3-piperidinecarboxamide, also known as CPCA, is a chemical compound that belongs to the class of piperidinecarboxamides. It is a potent and selective inhibitor of the enzyme fatty acid amide hydrolase (FAAH), which is responsible for the degradation of endocannabinoids in the body. CPCA has been extensively studied for its potential therapeutic applications in various diseases, including pain, inflammation, anxiety, and depression.
Mechanism of Action
1-acetyl-N-(3-chlorophenyl)-3-piperidinecarboxamide works by inhibiting the activity of FAAH, which is responsible for the breakdown of endocannabinoids such as anandamide and 2-arachidonoylglycerol (2-AG). By inhibiting FAAH, this compound increases the levels of endocannabinoids in the body, which can activate the cannabinoid receptors CB1 and CB2 and produce various physiological effects.
Biochemical and Physiological Effects:
This compound has been shown to produce a range of biochemical and physiological effects in preclinical studies. These include analgesia, anti-inflammatory effects, anxiolytic effects, and antidepressant effects. This compound has also been shown to improve cognitive function and memory in animal models.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 1-acetyl-N-(3-chlorophenyl)-3-piperidinecarboxamide in lab experiments is its high selectivity and potency for FAAH inhibition. This allows researchers to study the effects of endocannabinoids in a more precise and controlled manner. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to administer in certain experimental settings.
Future Directions
There are several potential future directions for the research of 1-acetyl-N-(3-chlorophenyl)-3-piperidinecarboxamide and FAAH inhibition. One area of interest is the development of more potent and selective FAAH inhibitors that can be used for therapeutic purposes. Another area of interest is the investigation of the role of FAAH in other physiological systems, such as the immune system and the cardiovascular system. Additionally, there is a need for further research on the long-term effects of FAAH inhibition and the potential risks associated with chronic use of FAAH inhibitors.
Synthesis Methods
The synthesis of 1-acetyl-N-(3-chlorophenyl)-3-piperidinecarboxamide involves the reaction of 3-chlorobenzoyl chloride with piperidine to form 3-chlorobenzoylpiperidine, which is then reacted with acetic anhydride to produce this compound. The overall yield of the synthesis process is around 50%.
Scientific Research Applications
1-acetyl-N-(3-chlorophenyl)-3-piperidinecarboxamide has been widely used in scientific research to investigate the role of FAAH in the endocannabinoid system and its potential therapeutic applications. Studies have shown that this compound can increase the levels of endocannabinoids in the body, which can lead to analgesic, anti-inflammatory, anxiolytic, and antidepressant effects.
properties
IUPAC Name |
1-acetyl-N-(3-chlorophenyl)piperidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17ClN2O2/c1-10(18)17-7-3-4-11(9-17)14(19)16-13-6-2-5-12(15)8-13/h2,5-6,8,11H,3-4,7,9H2,1H3,(H,16,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNYVDVOOYWTSJR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCCC(C1)C(=O)NC2=CC(=CC=C2)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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